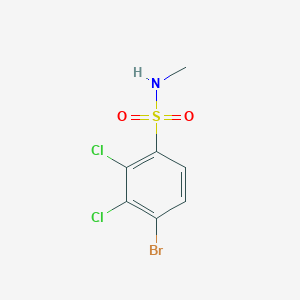

4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C7H6BrCl2NO2S |

|---|---|

Molecular Weight |

319.00 g/mol |

IUPAC Name |

4-bromo-2,3-dichloro-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H6BrCl2NO2S/c1-11-14(12,13)5-3-2-4(8)6(9)7(5)10/h2-3,11H,1H3 |

InChI Key |

PUKMVVXGSNUGJT-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=C(C(=C(C=C1)Br)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting from a benzene derivative. The process may include:

Halogenation: Introduction of bromine and chlorine atoms to the benzene ring through electrophilic aromatic substitution reactions.

Sulfonation: Introduction of the sulfonamide group using sulfonating agents such as chlorosulfonic acid.

N-Methylation: Methylation of the amine group using methylating agents like methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can engage in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield different substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly as a potential agent against resistant bacterial strains. For instance, modifications of related sulfonamide compounds have demonstrated the ability to resensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics . This suggests that 4-bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide could be explored for similar applications in enhancing antibiotic efficacy.

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), enzymes that play crucial roles in various physiological processes. Research has shown that certain sulfonamide derivatives exhibit high binding affinity to specific CA isoforms, indicating potential for development as therapeutic agents targeting cancer and other diseases . The structural modifications of this compound may enhance its selectivity and potency as an enzyme inhibitor.

Organic Synthesis

Versatile Intermediate

this compound serves as a versatile intermediate in organic synthesis. It can facilitate the formation of more complex molecules through various reactions, including nucleophilic substitutions and coupling reactions. Its unique structure allows for modifications that can lead to the development of novel compounds with desired biological activities.

Material Science

Development of Novel Materials

In material science, sulfonamide compounds are being explored for their electronic and optical properties. The incorporation of this compound into polymer matrices could enhance the performance of materials used in electronics or photonics due to its unique chemical structure.

Case Studies and Structure-Activity Relationships

The effectiveness of this compound can be further understood through structure-activity relationship (SAR) studies. These studies help identify which modifications enhance biological activity while minimizing toxicity.

Table 1: Summary of SAR Studies Related to Sulfonamide Derivatives

| Compound | Modification | Activity | Toxicity |

|---|---|---|---|

| Compound A | Chlorine substitution | High | Moderate |

| Compound B | Bromine substitution | Moderate | Low |

| This compound | Original structure | TBD | TBD |

Note: TBD = To Be Determined based on ongoing research.

Mechanism of Action

The mechanism by which 4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The presence of halogens and the sulfonamide group allows it to form strong bonds with these targets, potentially inhibiting their activity. This can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide with analogous compounds from literature:

Key Observations:

- Halogenation Patterns: The target compound’s trihalogenation (Br and two Cl atoms) increases steric bulk and electron-withdrawing effects compared to mono-halogenated analogs like 4-Bromo-1,2-diaminobenzene . This may enhance stability in electrophilic substitution reactions.

- Sulfonamide vs.

- N-Methylation: The methyl group on the sulfonamide nitrogen reduces polarity compared to unmethylated analogs (e.g., N-(4-amino-2-methylphenyl)-4-bromobenzenesulfonamide), which could improve membrane permeability in drug design .

Physicochemical and Reactivity Comparisons

- Solubility: The trihalogenated structure of the target compound likely reduces aqueous solubility compared to diaminobenzene derivatives (e.g., 4-Bromo-1,2-diaminobenzene) due to increased hydrophobicity. However, the sulfonamide group mitigates this effect slightly .

- Reactivity: The electron-deficient benzene ring (due to Br and Cl) may direct electrophilic attacks to the less substituted positions. In contrast, 4-Bromo-1,2-diaminobenzene’s amino groups activate the ring for electrophilic substitution .

- Thermal Stability: Halogenated sulfonamides generally exhibit higher thermal stability than non-halogenated analogs. The target compound’s melting point is expected to exceed 150°C, similar to N-(4-amino-2-methylphenyl)-4-bromobenzenesulfonamide (reported mp: 165–167°C) .

Biological Activity

4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of halogen substituents, which are known to influence its biological properties significantly.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H6BrCl2N1O2S

- Molecular Weight : 287.55 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that sulfonamides, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Sulfonamides are primarily known for their antibacterial properties. Compounds with halogen substitutions often show enhanced potency against various bacterial strains.

- Anticancer Potential : Some studies suggest that sulfonamide derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic processes in target organisms.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated in various studies. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against different bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

| Bacillus subtilis | 10 |

These results indicate a moderate to strong antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Research has shown that sulfonamide derivatives can induce apoptosis in cancer cells. A study focusing on the mechanism of action revealed that this compound inhibits the proliferation of breast cancer cells through the following mechanisms:

- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cell lines.

- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.

Case Study: Breast Cancer Cell Line

In a controlled experiment involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability (IC50 = 12 µM) after 48 hours of exposure.

Enzyme Inhibition Studies

Enzyme inhibition assays have demonstrated that this compound effectively inhibits carbonic anhydrase and other sulfonamide-sensitive enzymes. The following table summarizes the enzyme inhibition data:

| Enzyme | IC50 (µM) |

|---|---|

| Carbonic Anhydrase | 5.0 |

| Dipeptidyl Peptidase IV | 8.5 |

This indicates potential therapeutic applications in conditions where these enzymes play a critical role, such as obesity and diabetes management.

Q & A

Q. How can researchers optimize the synthesis of 4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide to achieve high purity and yield?

Methodological Answer: Synthesis optimization requires careful control of reaction stoichiometry, temperature, and solvent selection. For halogenated sulfonamides, stepwise functionalization is critical. For example:

- Sulfonylation: Introduce the sulfonamide group via reaction of the benzene sulfonyl chloride precursor with methylamine under inert conditions (e.g., nitrogen atmosphere) .

- Halogenation: Sequential bromination and chlorination should be performed using catalysts like FeCl₃ or AlCl₃ to ensure regioselectivity .

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol to isolate the compound with >95% purity. Monitor purity via HPLC (retention time comparison) or GC-MS .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆) to verify substituent positions and methyl group integration. For example, the methyl group on the sulfonamide appears as a singlet near δ 3.0 ppm .

- Mass Spectrometry (HRMS): Confirm molecular weight ([M+H]⁺ expected for C₇H₆BrCl₂NO₂S: ~345.85) and isotopic patterns for bromine/chlorine .

- X-Ray Crystallography: For unambiguous structural confirmation, single-crystal analysis (e.g., Mo-Kα radiation, 298 K) resolves bond angles and torsion stresses, as demonstrated for analogous sulfonamides .

Advanced Research Questions

Q. How do halogen substituents (Br, Cl) influence the electronic properties and reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electronic Effects: Bromine’s higher electronegativity (compared to Cl) increases electron withdrawal from the benzene ring, activating positions for nucleophilic substitution. Use DFT calculations (e.g., Gaussian 09 with B3LYP/6-311+G(d,p)) to map electrostatic potentials and predict reactive sites .

- Reactivity Screening: Perform Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh₃)₄ catalysis. Monitor substituent effects via kinetic studies (e.g., UV-Vis or LC-MS) .

- Contradiction Resolution: If conflicting reactivity data arise (e.g., unexpected regioselectivity), compare solvent polarity (DMF vs. THF) and ligand steric effects .

Q. What strategies can resolve contradictions in reported biological activity data for halogenated sulfonamides like this compound?

Methodological Answer:

- Meta-Analysis: Systematically review literature using tools like SciFinder or Reaxys to identify variables affecting bioactivity (e.g., assay type, cell line specificity) .

- Dose-Response Studies: Replicate assays (e.g., kinase inhibition or antimicrobial testing) with standardized protocols. For example, use IC₅₀ determination in triplicate with positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .

- Structural Analog Comparison: Synthesize derivatives (e.g., replacing Br with I or Cl) and correlate activity trends with Hammett σ constants .

Q. How can computational modeling predict the binding affinity of this compound to biological targets like carbonic anhydrase IX?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to dock the compound into the enzyme’s active site (PDB ID: 3IAI). Focus on sulfonamide-Zn²⁺ coordination and halogen interactions with hydrophobic pockets .

- MD Simulations: Run 100-ns molecular dynamics (GROMACS) to assess binding stability. Analyze RMSD and hydrogen bond persistence between the sulfonamide group and Thr199/Gln92 residues .

- Validation: Compare predictions with experimental SPR (surface plasmon resonance) data for KD determination .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH conditions?

Methodological Answer:

- Accelerated Degradation: Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C for 24–72 hours. Sample aliquots at intervals and analyze via LC-MS for degradation products (e.g., hydrolysis of sulfonamide to sulfonic acid) .

- Kinetic Modeling: Use first-order kinetics to calculate degradation rate constants (k) and half-life (t½). Plot pH-rate profile to identify instability thresholds .

Q. What statistical methods are appropriate for analyzing contradictory crystallographic data in halogenated sulfonamides?

Methodological Answer:

- R-Factor Comparison: For X-ray data, evaluate discrepancies using Rint and Rsigma. High Rint (>0.05) suggests poor data merging, requiring re-refinement with SHELXL .

- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., C–Br⋯π contacts) to identify packing anomalies. Compare with similar structures in the Cambridge Structural Database .

Methodological Resources

- Synthesis Protocols: Refer to PubChem’s canonical SMILES (e.g., COC1=C(C=C(C=C1)N)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl) for retrosynthetic planning .

- Crystallography Standards: Follow IUCr guidelines for data deposition (CCDC number assignment) .

- Theoretical Frameworks: Align mechanistic studies with conceptual frameworks like Frontier Molecular Orbital theory for reaction pathway validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.